

A Technical Guide to 4-Butylbenzyl Bromide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Butylbenzyl Bromide**

Cat. No.: **B076339**

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **4-Butylbenzyl Bromide** (also known as 1-(bromomethyl)-4-butylbenzene), a key intermediate in organic synthesis. We will detail its core chemical and physical properties, outline a standard laboratory-scale synthesis protocol, discuss its characterization, and explore its applications in medicinal chemistry and material science. This document is intended to serve as a practical resource for professionals engaged in complex molecule construction.

Core Compound Identity and Properties

4-Butylbenzyl Bromide is a substituted aromatic halide valued for its utility as an alkylating agent. The presence of the benzylic bromide makes it highly reactive toward nucleophiles, while the butyl group imparts lipophilicity, a feature often exploited in drug design to modulate solubility and membrane permeability.

Its fundamental molecular characteristics are summarized below.

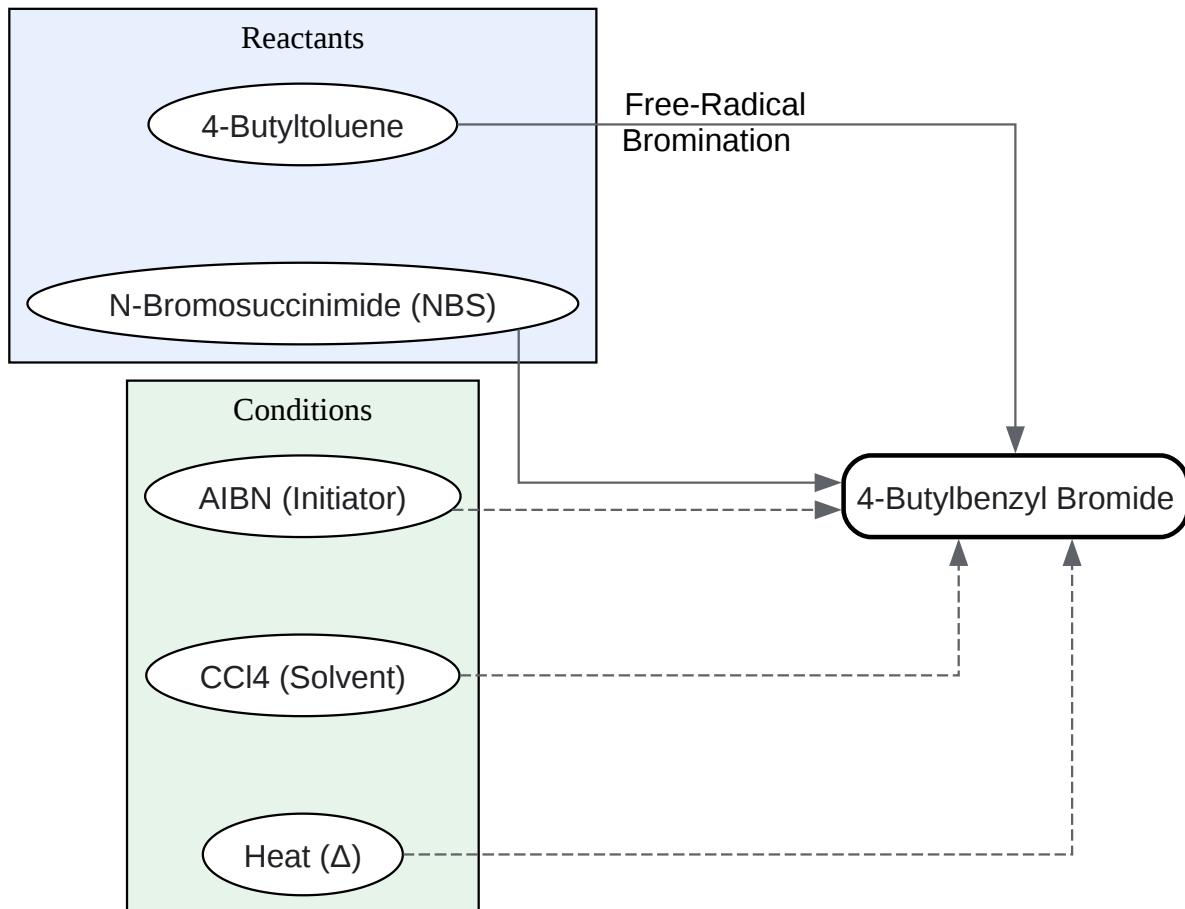
Identifier	Value	Source
Molecular Formula	C ₁₁ H ₁₅ Br	[1]
Molecular Weight	227.14 g/mol	[1]
IUPAC Name	1-(bromomethyl)-4-butylbenzene	[1]
CAS Number	10531-16-5	[1]
Canonical SMILES	CCCCC1=CC=C(C=C1)CBr	[1]
InChI Key	XNQBGVFFKGZXJH-UHFFFAOYSA-N	[1]

Note: This compound should not be confused with its isomer, 4-tert-butylbenzyl bromide (CAS No. 18880-00-7), which has different physical properties due to the branched alkyl chain.[\[2\]](#)

Synthesis of 4-Butylbenzyl Bromide

The most common and efficient method for preparing **4-Butylbenzyl Bromide** is through the free-radical bromination of 4-butyltoluene at the benzylic position. This reaction is highly selective for the benzylic C-H bond, which is significantly weaker than the other sp^3 C-H bonds in the butyl chain and the sp^2 C-H bonds of the aromatic ring.

2.1. Underlying Principles


The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

- Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals.
- Propagation: A bromine radical ($Br\cdot$), generated from N-Bromosuccinimide (NBS), selectively abstracts a hydrogen atom from the benzylic carbon of 4-butyltoluene. This forms a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (Br_2 or NBS) to yield the final product and a new bromine radical, continuing the chain.

- Causality: NBS is the preferred brominating agent for this type of reaction. It maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for minimizing side reactions, such as electrophilic addition to the aromatic ring.

2.2. Visualizing the Synthesis

The following diagram outlines the conversion of 4-butytoluene to **4-Butylbenzyl Bromide**.

1. Reaction Setup
(4-Butyltoluene, NBS, AIBN in CCl₄)

2. Reflux & Initiation
(Heat/UV Light)

3. Quenching & Filtration
(Cool, filter succinimide)

4. Aqueous Work-up
(Wash with H₂O, Brine)

5. Drying & Concentration
(Dry over Na₂SO₄, Rotovap)

6. Purification
(Flash Chromatography)

7. Characterization
(NMR, MS, IR)

Final Product
(Pure 4-Butylbenzyl Bromide)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Butylbenzyl Bromide | C11H15Br | CID 12150840 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Butylbenzyl Bromide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076339#4-butylbenzyl-bromide-molecular-formula-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

